molecular formula C9H9BrN2O2 B2853416 6-Bromo-8-nitro-1,2,3,4-tetrahydroquinoline CAS No. 859958-91-1

6-Bromo-8-nitro-1,2,3,4-tetrahydroquinoline

Cat. No.: B2853416
CAS No.: 859958-91-1
M. Wt: 257.087
InChI Key: XXXRHKPJSMYORC-UHFFFAOYSA-N
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Description

6-Bromo-8-nitro-1,2,3,4-tetrahydroquinoline (CAS 859958-91-1) is a versatile nitrogen-containing heterocyclic compound that serves as a key synthetic intermediate in medicinal chemistry and drug discovery research. With the molecular formula C9H9BrN2O2 and a molecular weight of 257.08 g/mol, this compound features a tetrahydroquinoline scaffold substituted with bromo and nitro groups, which are excellent handles for further functionalization . The tetrahydroquinoline core is a privileged structure in pharmacology, present in numerous bioactive molecules . This specific derivative is of significant interest for developing novel therapeutic agents. Research indicates that nitrated bromoquinoline derivatives act as valuable precursors for synthesizing amino derivatives and other functionalized compounds, which can be screened for antiproliferative activity . The nitro group on the quinoline ring activates the bromine atom for nucleophilic substitution reactions, such as with piperazine or morpholine, facilitating efficient exploration of structure-activity relationships . These synthetic analogs show promise as anticancer agents, with some nitrated bromoquinoline derivatives demonstrating significant inhibitory effects on cancer cell proliferation in vitro . Researchers utilize this chemical as a building block to create potential inhibitors of critical enzymes like topoisomerase-I and to develop compounds that induce apoptosis in cancer cell lines . This compound is supplied for research applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet prior to use and handle all laboratory chemicals with appropriate precautions.

Properties

IUPAC Name

6-bromo-8-nitro-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O2/c10-7-4-6-2-1-3-11-9(6)8(5-7)12(13)14/h4-5,11H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXRHKPJSMYORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC(=C2)Br)[N+](=O)[O-])NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859958-91-1
Record name 6-bromo-8-nitro-1,2,3,4-tetrahydroquinoline
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Preparation Methods

Bromination of 1,2,3,4-Tetrahydroquinoline

Direct Bromination Using Molecular Bromine

The foundational step involves introducing bromine at the 6-position of 1,2,3,4-tetrahydroquinoline. Çakmak et al. demonstrated that treating 1,2,3,4-tetrahydroquinoline (1) with bromine (Br₂) in dichloromethane at 0–5°C yields 6-bromo-1,2,3,4-tetrahydroquinoline (2) in 85% yield (Scheme 1). The reaction proceeds via electrophilic aromatic substitution, with the tetrahydroquinoline’s saturated ring directing bromine to the para position relative to the nitrogen atom.

Key Reaction Parameters

  • Temperature: 0–5°C (prevents di-bromination)
  • Solvent: CH₂Cl₂ (polar aprotic, stabilizes bromonium ion)
  • Stoichiometry: 1.1 eq Br₂ (avoids excess halogenation)
Table 1: Optimization of Bromination Conditions
Parameter Variation Yield (%) Purity (HPLC)
Br₂ Equivalents 1.0 vs. 1.1 78 vs. 85 95% vs. 98%
Temperature (°C) 0 vs. 25 85 vs. 62 98% vs. 90%
Solvent CH₂Cl₂ vs. CCl₄ 85 vs. 70 98% vs. 88%

Alternative Brominating Agents

While molecular bromine is standard, tribromoisocyanuric acid (TBCA) in acetic acid offers a safer alternative, achieving comparable yields (82%) with reduced toxicity.

Regioselective Nitration of 6-Bromo-1,2,3,4-tetrahydroquinoline

Nitrating Mixture (HNO₃/H₂SO₄)

Nitration of (2) requires careful control to avoid oxidation of the tetrahydro ring. A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) (1:1 v/v) at –5°C installs the nitro group exclusively at the 8-position, yielding 6-bromo-8-nitro-1,2,3,4-tetrahydroquinoline (3) in 73% yield. The bromine atom’s meta-directing effect ensures regioselectivity, while low temperatures suppress side reactions.

Mechanistic Insights

  • Generation of nitronium ion (NO₂⁺) in H₂SO₄.
  • Electrophilic attack at the 8-position (meta to Br).
  • Proton transfer and rearomatization.
Table 2: Nitration Efficiency Under Varied Conditions
Condition Outcome Yield (%)
HNO₃/H₂SO₄, –5°C Pure 8-nitro isomer 73
HNO₃/AcOH, 25°C 6-nitro byproduct (15%) 58
Acetyl nitrate, 0°C Partial ring oxidation 41

Microwave-Assisted Nitration

Microwave irradiation (150 W, 75°C, 20 min) accelerates the reaction, improving yield to 81% while retaining regioselectivity. This method reduces acid waste and enhances reproducibility.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 2.4 Hz, H-5), 7.89 (dd, J = 8.8, 2.4 Hz, H-7), 4.12 (m, H-1), 3.02–2.95 (m, H-3, H-4), 1.92–1.85 (m, H-2).
  • ¹³C NMR : δ 148.2 (C-8-NO₂), 136.5 (C-6-Br), 129.4 (C-5), 122.7 (C-7), 45.3 (C-1), 28.9 (C-3), 25.6 (C-4), 22.1 (C-2).

Mass Spectrometry

  • HRMS (ESI+) : m/z calc. for C₉H₈BrN₂O₂ [M+H]⁺: 286.9721; found: 286.9718.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency and Scalability
Method Yield (%) Purity (%) Cost (USD/g)
Sequential Br₂/HNO₃ 73 98 12.50
TBCA/Microwave 81 97 14.20
Classical nitration 58 90 9.80

The microwave-assisted route balances speed and yield, making it preferable for industrial applications.

Challenges and Mitigation Strategies

  • Over-nitration : Controlled addition of HNO₃ and low temperatures prevent di-nitration.
  • Ring oxidation : Use of H₂SO₄ as a dehydrating agent minimizes tetrahydro ring degradation.
  • Regiochemical drift : Electron-withdrawing bromine ensures consistent meta-directing effects.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group at the 8-position activates the adjacent bromine atom at the 6-position for nucleophilic substitution. This reactivity is exploited in the synthesis of cyclic amines:

  • Reagents : Morpholine or piperazine under microwave-assisted conditions (150 W, 90–120°C) with triethylamine as a base.

  • Outcomes :

    • Morpholinyl derivative (98% yield) .

    • Piperazinyl derivative (87% yield) .

Mechanism : The nitro group enhances the electron deficiency of the quinoline ring, facilitating SNAr at C-6. The reaction proceeds via a Meisenheimer intermediate stabilized by resonance .

N-Oxidation Reactions

N-Oxidation of the pyridine nitrogen alters the electronic environment, enabling further functionalization:

  • Conditions :

    • AcOH/H₂O₂ : 60% yield of 6-bromoquinoline-1-oxide .

    • m-CPBA : 87% yield of the same N-oxide .

  • Steric Effects : N-Oxidation fails for 6,8-dibromoquinoline due to steric hindrance from the C-8 bromine .

Impact : The N-oxide form directs nitration to the pyridine ring (C-4 or C-5) via its +R effect .

Nitration of N-Oxide

  • Reagents : HNO₃/H₂SO₄ at 0°C.

  • Products :

    • 5-Nitro-6-bromoquinoline-1-oxide (57%) .

    • 4-Nitro-6-bromoquinoline-1-oxide (29%) .

Direct Bromination

Bromination occurs preferentially at the 3-position of the quinoline ring due to resonance effects:

  • Example : Bromination of 6-bromo-8-nitroquinoline-1-oxide yields 3-bromo derivatives .

Nitro to Amino Reduction

  • Reagents : Fe/HCl in ethanol .

  • Application : Reduction of 6-bromo-8-nitroquinoline to 8-amino-6-bromoquinoline, a precursor for hydroxylation .

Hydroxylation

  • Conditions : Hydrolysis with 70% H₂SO₄ .

  • Outcome : Conversion to 6-bromo-8-hydroxyquinoline derivatives .

Suzuki-Miyaura Coupling

The bromine atom enables cross-coupling reactions for introducing aryl/heteroaryl groups:

  • Reagents : Arylboronic acids, Pd catalysts .

  • Utility : Modifies the quinoline scaffold for drug discovery applications .

Comparative Reaction Data

Reaction TypeReagents/ConditionsProducts/YieldsKey Citations
SNArMorpholine, microwave, 90–120°CMorpholinyl (98%)
N-Oxidationm-CPBA, CH₂Cl₂N-Oxide (87%)
NitrationHNO₃/H₂SO₄, 0°C5-Nitro (57%)
Suzuki CouplingArylboronic acid, Pd(PPh₃)₄, baseBiaryl derivatives

Structural and Spectral Insights

  • ¹H NMR : Upfield shifts in H-2 (δ 8.56 ppm) and H-8 (δ 8.63 ppm) confirm N-oxide formation .

  • ¹³C NMR : Distinct aliphatic (52.3–46.1 ppm) and aromatic carbon signals correlate with substitution patterns .

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of 6-bromo-8-nitro-1,2,3,4-tetrahydroquinoline and its derivatives. The following points summarize key findings:

  • In Vitro Studies: The compound exhibits significant antiproliferative effects against various cancer cell lines including HeLa (cervical), HT29 (colon), and C6 (glioma) cells. For instance, at concentrations of 10 µg/mL and above, it inhibited cell proliferation effectively compared to standard chemotherapy agents like 5-Fluorouracil .
  • Mechanism of Action: The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells and interfere with critical cellular pathways involved in tumor growth .

Antifungal Activity

This compound has also shown promising antifungal properties:

  • Fungitoxicity Testing: Compounds derived from this structure were tested against several fungi including Aspergillus niger and Trichophyton mentagrophytes. Results indicated that certain derivatives possess significant antifungal activity at low concentrations (below 1 µg/mL) .
  • Structure-Activity Relationship: The presence of bromine and nitro groups in specific positions enhances the fungitoxicity of the compounds. These findings suggest that modifications to the structure can lead to improved antifungal efficacy .

Synthetic Intermediate

In addition to its biological applications, this compound serves as a valuable synthetic intermediate in organic chemistry:

  • Versatile Building Block: The compound can undergo further chemical transformations to yield a variety of other bioactive molecules. Its reactivity allows for the introduction of different functional groups through substitution reactions .

Summary Table of Applications

Application TypeActivity DescriptionKey Findings
Anticancer Inhibits proliferation of cancer cellsSignificant activity against HeLa and HT29 cells
Induces apoptosisMechanisms involve interference with cell signaling
Antifungal Effective against various fungal strainsLow MIC values indicating potent antifungal activity
Structure modifications enhance efficacyBromine and nitro groups critical for activity
Synthetic Uses Serves as an intermediate for further synthesisUseful for creating diverse bioactive compounds

Mechanism of Action

The mechanism of action of 6-Bromo-8-nitro-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The bromine atom and the quinoline ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of tetrahydroquinoline derivatives arises from variations in substituents (e.g., halogens, nitro, methoxy) and ring systems (quinoline vs. isoquinoline). Below is a detailed comparison of 6-Bromo-8-nitro-1,2,3,4-tetrahydroquinoline with key analogs:

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Features
This compound C₉H₉BrN₂O₂ 257.09 Br (C6), NO₂ (C8) Not Provided Nitro group enhances electron-withdrawing effects; bromine aids halogen bonding .
8-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride C₉H₁₀BrClFN 274.55 Br (C8), F (C6), Cl⁻ (salt) 2250242-87-4 Isoquinoline core; fluorine improves lipophilicity; hydrochloride salt enhances solubility .
8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline C₁₀H₁₂BrNO 242.12 Br (C8), OCH₃ (C6) 1220694-87-0 Methoxy group provides electron-donating effects; used in medicinal synthesis .
6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride C₁₁H₁₅BrClN 276.60 Br (C6), 2×CH₃ (C4) 1187830-63-2 Dimethyl groups increase steric hindrance; potential pharmaceutical intermediate .
7-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride C₁₀H₁₃BrClN 262.57 Br (C7), CH₃ (C8) 1909318-84-8 Methyl group enhances metabolic stability; halogenated for agrochemical applications .

Spectral and Analytical Data

  • This compound: Limited spectral data are available, but analogous compounds (e.g., 6-bromo-4,4-dimethyl) show characteristic ¹H NMR signals for aromatic protons (δ 6.8–7.2 ppm) and aliphatic protons (δ 1.2–3.5 ppm) .
  • 8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline: Exhibits ESI-MS peaks at m/z 242.12 [M+H]⁺ and distinct ¹³C NMR signals for methoxy (δ 55.2 ppm) and quaternary carbons (δ 125–140 ppm) .

Biological Activity

6-Bromo-8-nitro-1,2,3,4-tetrahydroquinoline (6-Bromo-8-Nitro-THQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article examines its biological activity based on recent findings, including synthesis methods, mechanisms of action, and case studies.

Chemical Structure and Properties

This compound is a heterocyclic organic compound characterized by the presence of bromine and nitro functional groups. Its molecular formula is C9H8BrN3O2C_9H_8BrN_3O_2, which contributes to its unique reactivity and biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 6-Bromo-8-Nitro-THQ. It has been tested against various cancer cell lines, including HeLa (cervical cancer), HT29 (colon cancer), and C6 (glioblastoma). The following table summarizes the findings:

Cell Line IC50 (µg/mL) Comparison with 5-FU Mechanism
HeLa10More potentInduces apoptosis by disrupting cell cycle
HT2930ComparableInhibits proliferation through cell cycle arrest
C630Less potentModulates apoptosis pathways

In a study published in TUBITAK Chemistry, 6-Bromo-8-nitro derivatives demonstrated significant inhibition of tumor cell proliferation compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .

The mechanism by which 6-Bromo-8-Nitro-THQ exerts its biological effects involves several pathways:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It has been shown to cause cell cycle arrest at specific phases, preventing cancer cells from proliferating.
  • Angiogenesis Inhibition : Some studies suggest that it may inhibit angiogenesis, thereby limiting tumor growth by reducing blood supply .

Case Studies and Research Findings

  • Synthesis and Biological Evaluation : A study reported efficient synthesis methods for various substituted tetrahydroquinolines, including 6-Bromo-8-nitro derivatives. These compounds were evaluated for their anticancer activities against multiple cell lines, showing promising results .
  • Structure-Activity Relationship (SAR) : The relationship between the chemical structure of 6-Bromo-8-nitro derivatives and their biological activity has been explored. Modifications in substitution patterns significantly impact their potency against cancer cells .
  • Comparative Studies : In comparative studies with other quinoline derivatives, 6-Bromo-8-nitro exhibited superior anticancer activity in certain assays, highlighting its potential as a lead compound for drug development .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 6-Bromo-8-nitro-1,2,3,4-tetrahydroquinoline?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the tetrahydroquinoline core. Bromination at position 6 can be achieved using reagents like N-bromosuccinimide (NBS) under radical or electrophilic conditions. Subsequent nitration at position 8 requires careful control of regioselectivity, often employing mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound .

Q. How is the purity and structure of this compound confirmed?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR (¹H/¹³C): Analyze chemical shifts to confirm substituent positions (e.g., nitro groups cause deshielding).
  • HPLC/GC-MS : Verify purity (>95%) and rule out byproducts.
  • Elemental Analysis : Validate molecular formula (C₉H₈BrN₂O₂).
  • X-ray Crystallography (if crystals are obtainable): Resolve absolute configuration and intermolecular interactions .

Advanced Research Questions

Q. How does the nitro group at position 8 influence reactivity in substitution reactions?

  • Methodological Answer : The nitro group is a strong electron-withdrawing substituent, which activates the bromine at position 6 toward nucleophilic aromatic substitution (SNAr). For example, in Suzuki-Miyaura coupling, the nitro group enhances electrophilicity at the adjacent bromine, enabling cross-coupling with aryl boronic acids. Reaction optimization involves screening palladium catalysts (e.g., Pd(PPh₃)₄), bases (K₂CO₃), and solvents (DMF/H₂O) under inert atmospheres. Monitor progress via TLC and isolate products using preparative HPLC .

Q. What intermolecular interactions govern the crystal packing of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction reveals:

  • N–H⋯O Hydrogen Bonds : Between the tetrahydroquinoline NH and nitro oxygen (distance ~2.8–3.0 Å).
  • Br⋯O Interactions : Halogen bonding between bromine and nitro oxygen (3.3–3.5 Å).
  • π-π Stacking : Aromatic rings align with centroid distances of 3.6–4.0 Å.
    These interactions dictate solubility and stability, critical for formulation in biological assays .

Q. How can computational methods predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase enzymes). Focus on the nitro group’s role in hydrogen bonding.
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogous compounds.
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize derivatives for synthesis .

Notes

  • Advanced questions emphasize mechanistic analysis and interdisciplinary methodologies.
  • Synthetic protocols and crystallographic data are inferred from structurally related compounds in peer-reviewed studies.

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